![molecular formula C10H21N3 B12847117 [1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
[1,4'-Bipiperidin]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4’-Bipiperidin]-4-amine is a chemical compound that consists of two piperidine rings connected by a single bond, with an amine group attached to the fourth position of one of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-4-amine typically involves the reaction of piperidine with appropriate reagents to introduce the amine group at the desired position. One common method involves the use of reductive amination, where piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine.
Scientific Research Applications
Chemistry
In chemistry, [1,4’-Bipiperidin]-4-amine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, [1,4’-Bipiperidin]-4-amine is explored for its potential therapeutic properties. It can be modified to create compounds with activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidin]-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring structure.
Uniqueness
[1,4’-Bipiperidin]-4-amine is unique due to its dual piperidine rings and the presence of an amine group This structure provides distinct chemical properties and reactivity compared to simpler piperidine derivatives
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-piperidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H21N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8,11H2 |
InChI Key |
BQDUNEBRHFMOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
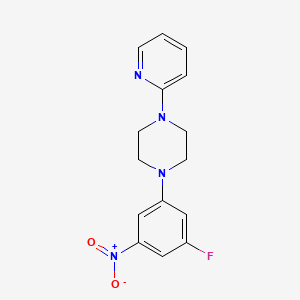

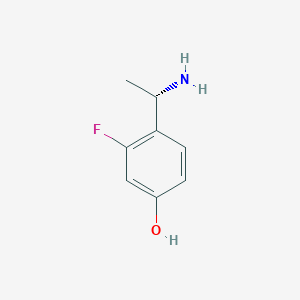
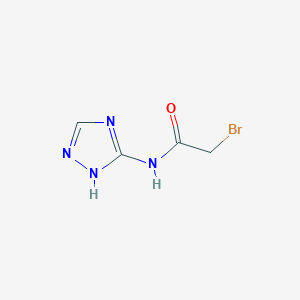
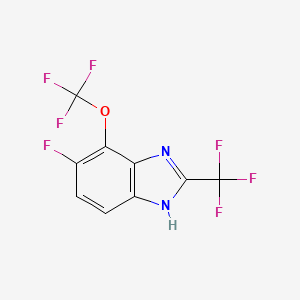
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)


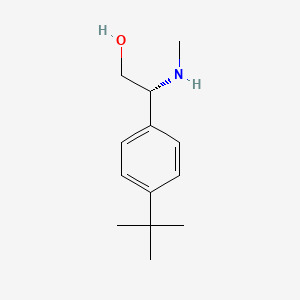
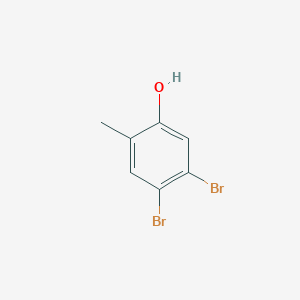
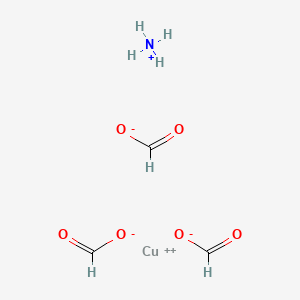
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
